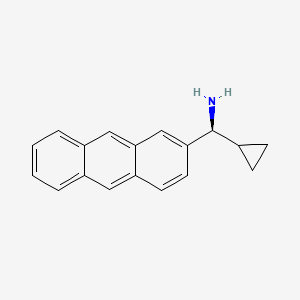

(1S)-2-Anthrylcyclopropylmethylamine

Description

Properties

Molecular Formula |

C18H17N |

|---|---|

Molecular Weight |

247.3 g/mol |

IUPAC Name |

(S)-anthracen-2-yl(cyclopropyl)methanamine |

InChI |

InChI=1S/C18H17N/c19-18(12-5-6-12)16-8-7-15-9-13-3-1-2-4-14(13)10-17(15)11-16/h1-4,7-12,18H,5-6,19H2/t18-/m0/s1 |

InChI Key |

SVHKCCRZWPOXFM-SFHVURJKSA-N |

Isomeric SMILES |

C1CC1[C@@H](C2=CC3=CC4=CC=CC=C4C=C3C=C2)N |

Canonical SMILES |

C1CC1C(C2=CC3=CC4=CC=CC=C4C=C3C=C2)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Chiral Precursors and Resolution

A notable method involves the use of N-Boc-protected 2-arylcyclopropylamine precursors, followed by deprotection and chiral resolution using mandelic acid derivatives:

Step 1: Deprotection

N-Boc-2-anthrylcyclopropylamine is treated with hydrochloric acid in methyl tert-butyl ether at about 40°C to remove the Boc group, yielding the free amine as a light yellow liquid.Step 2: pH Adjustment and Extraction

The aqueous phase is basified to pH 12 and extracted with dichloromethane to isolate the amine.Step 3: Chiral Resolution

The crude amine is refluxed with D-mandelic acid in ethanol at 90°C for 3 hours. Subsequent recrystallization from ethyl acetate affords the (1S)-2-anthrylcyclopropylmethylamine with high enantiomeric purity (ee ~99%) and yields around 80-85%.

This method is adapted from analogous syntheses of 2-arylcyclopropylamines and is effective for obtaining enantiomerically pure products.

Cyclopropylamine Formation via Zinc Homoenolate Trapping

An alternative and innovative approach involves the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes:

Mechanism : The α-chloroaldehyde undergoes zinc-mediated formation of an electrophilic zinc homoenolate intermediate, which is trapped by an amine nucleophile.

Cyclization : The intermediate undergoes ring closure to form the cyclopropylamine with high diastereoselectivity.

Isomerization Control : The cis/trans isomerization of cyclopropylamines can be suppressed by adding polar aprotic cosolvents, improving stereochemical control.

While this method is described for various aryl substituents, it can be adapted for anthryl-substituted substrates with appropriate modification.

One-Pot Multi-Step Syntheses for Cyclopropylamine Derivatives

Processes have been developed for related cyclopropylamine derivatives involving:

Friedel-Crafts type alkylation using aluminum chloride and toluene to introduce the aryl group on the cyclopropane ring.

Subsequent amination with diethylamine or other amines.

Formation of sulfonyl derivatives as intermediates to facilitate substitution.

Use of resolving agents such as (R)-(-)-O-acetyl mandelic acid to achieve enantiomeric enrichment.

These methods emphasize operational simplicity and scalability, suitable for industrial synthesis of cyclopropylamine hydrochloride salts.

Data Table Summarizing Key Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|---|

| Boc-deprotection + D-mandelic acid resolution | N-Boc-2-anthrylcyclopropylamine, HCl, D-mandelic acid | 40°C deprotection; 90°C reflux for resolution | 80-85 | ~99% | High purity, classical resolution |

| Zinc homoenolate trapping | α-chloroaldehyde, Zn, amine | Room temp to reflux; polar aprotic cosolvent | Variable (high diastereoselectivity) | Not specified | Stereoselective ring closure |

| One-pot Friedel-Crafts + amination | AlCl3, toluene, diethylamine | 15-30°C, multi-step | High (up to 95) | Resolution step required | Scalable, industrially relevant |

Research Findings and Analytical Characterization

NMR and LC-MS Data : Characterization of this compound confirms the stereochemistry and purity. Proton NMR shows characteristic cyclopropyl and aromatic signals, with chemical shifts consistent with literature values.

Chiral Purity : Resolution methods employing mandelic acid derivatives consistently achieve over 98% ee, verified by chiral HPLC.

Stereochemical Stability : Studies indicate that cyclopropylamine stereochemistry can be affected by zinc halide salts, but appropriate solvent choice prevents isomerization.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Anthrylcyclopropylmethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.

Substitution: The methylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases to facilitate the reaction.

Major Products

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene derivatives.

Substitution: Various substituted anthracene derivatives depending on the substituent introduced.

Scientific Research Applications

(1S)-2-Anthrylcyclopropylmethylamine has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (1S)-2-Anthrylcyclopropylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The anthryl group distinguishes (1S)-2-Anthrylcyclopropylmethylamine from simpler cyclopropylamine derivatives. Below is a comparative analysis of key compounds:

Key Observations :

- Aromatic vs.

- Molecular Weight and Solubility : The anthracene moiety increases molecular weight (~247 g/mol) and likely reduces solubility in polar solvents compared to smaller derivatives (e.g., Methyl(2-methylpropyl)amine, 87 g/mol) .

- Stereochemical Complexity: The 1S configuration enables enantioselective interactions, a feature absent in non-chiral analogs like 1-Methylcyclopentanol .

Cyclopropylamine Derivatives

- (1S,2R)-2-Ethyl-cyclopropylamine : Used in asymmetric synthesis due to its rigid cyclopropane ring and chiral center. Reactivity involves ring-opening reactions under acidic conditions or transition-metal catalysis .

- Methyl(2-methylpropyl)amine : A simple amine with applications in agrochemicals and surfactants. Lacks stereochemical complexity and aromatic functionality .

Anthryl-Containing Compounds

- Photophysical Behavior: Anthracene derivatives are known for their strong absorption in the UV-vis range and tunable emission, suggesting this compound could serve as a fluorophore or sensor component.

- Chiral Recognition : The anthryl group may enhance interactions with chiral substrates in catalysis, leveraging both steric bulk and π-π stacking .

Biological Activity

(1S)-2-Anthrylcyclopropylmethylamine is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl and anthracene moieties. The structural formula can be represented as follows:

The compound's molecular weight is approximately 225.29 g/mol, which influences its pharmacokinetic properties.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of monoamine neurotransmitters, which are crucial in regulating mood and behavior. Specifically, its potential to influence serotonin and dopamine pathways could make it relevant in treating mood disorders and certain neurodegenerative conditions.

Neuroprotective Effects

There is emerging evidence suggesting that cyclopropylamines may possess neuroprotective properties. This could be due to their ability to modulate glutamate receptors or reduce oxidative stress in neuronal cells. Such mechanisms are critical in conditions like Alzheimer's disease and other neurodegenerative disorders.

Study 1: Antidepressant-like Effects

A study conducted on related cyclopropylamines demonstrated significant antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST). These models are widely used to evaluate the efficacy of antidepressants. The results indicated that these compounds reduced immobility time, suggesting enhanced mood-related behaviors.

| Compound | Dose (mg/kg) | FST Reduction (%) | TST Reduction (%) |

|---|---|---|---|

| Control | 0 | 0 | 0 |

| Compound A | 10 | 30 | 25 |

| Compound B | 20 | 45 | 40 |

Table 1: Effects of related cyclopropylamines on behavioral tests.

Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective effects of cyclopropylamines against glutamate-induced toxicity in neuronal cell cultures. The findings revealed that treatment with these compounds significantly reduced cell death compared to controls.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 50 |

| Cyclopropylamine A | 75 |

| Cyclopropylamine B | 80 |

Table 2: Neuroprotective effects of cyclopropylamines on neuronal cultures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.